

Application Notes and Protocols for Dimethylglyoxime Test for Nickel Detection

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Compound of Interest

Compound Name: Dimethylglyoxime

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Abstract

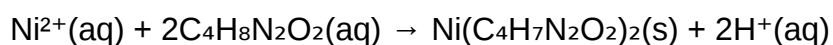
The **dimethylglyoxime** (DMG) test is a highly sensitive and specific method for the detection and quantification of nickel. This application note provides detailed protocols for both qualitative and quantitative analysis of nickel using DMG, including spot testing, gravimetric analysis, and spectrophotometric determination. It also outlines the chemical principles, potential interferences, and data presentation to guide researchers in accurately assessing nickel content in various samples.

Introduction

Nickel is a transition metal that plays a significant role in various biological and industrial processes. However, its presence, even in trace amounts, can be a concern in drug development and for individuals with nickel sensitivity, leading to conditions like allergic contact dermatitis or "nickel itch".^{[1][2]} Therefore, a reliable and straightforward method for nickel detection is crucial. The **dimethylglyoxime** test, first reported by L. A. Chugaev in 1905, remains a widely used method due to its striking colorimetric reaction with nickel ions.^{[1][3]} In an ammoniacal solution, two molecules of **dimethylglyoxime** (DMG) act as a bidentate ligand, chelating with a nickel(II) ion to form a distinct, bright red or cherry-red insoluble complex, nickel bis(dimethylglyoximate).^[1] This reaction is highly specific and can be adapted for both qualitative and quantitative purposes.

Chemical Reaction

The reaction between nickel(II) ions and **dimethylglyoxime** in a slightly alkaline medium results in the formation of a stable, square planar complex. The balanced ionic equation for this reaction is:



This vibrant red precipitate is the basis for both the qualitative identification and the quantitative measurement of nickel.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different applications of the **dimethylglyoxime** test for nickel detection.

Parameter	Spot Test	Gravimetric Analysis	Spectrophotometric Analysis
Detection Limit	Low concentrations	Typically for samples with > 1% Nickel	0.05 µg/mL
Optimal pH Range	Alkaline (ammoniacal)	5 to 9	Alkaline
Key Reagents	1% Dimethylglyoxime in ethanol, Ammonia solution	1% Dimethylglyoxime in ethanol, Tartaric or Citric acid, Ammonia solution	1% Dimethylglyoxime in ethanol, Saturated bromine water, Concentrated ammonia
Interferences	Iron ($\text{Fe}^{2+}/\text{Fe}^{3+}$) can form a red-brown complex.	Iron, Cobalt, Copper.	Cobalt (II), Gold (III), Dichromate ions.
Method of Quantification	Visual color change (qualitative)	Weight of the dried precipitate	Absorbance at ~445 nm

Experimental Protocols

Protocol 1: Qualitative Spot Test for Nickel Detection

This protocol is suitable for rapid screening of materials for the presence of leachable nickel.

1. Reagent Preparation:

- **1% Dimethylglyoxime Solution:** Dissolve 1 g of **dimethylglyoxime** in 100 mL of 95% ethanol.
- **Ammonia Solution:** A dilute solution of ammonium hydroxide (e.g., 10%).

2. Procedure:

- Moisten a cotton-tipped applicator with the 1% **dimethylglyoxime** solution.
- Add a few drops of the ammonia solution to the moistened cotton tip.
- Firmly rub the moistened tip in a circular motion for approximately 5-15 seconds on the surface of the object being tested.
- Observe the color of the cotton tip. A pink or red color indicates the presence of nickel.

3. Mitigation of Interferences:

- To prevent false positives from iron, a few drops of citric acid or tartaric acid solution can be added to the test area before applying the **dimethylglyoxime** and ammonia. This will complex the iron ions and keep them in solution.

Protocol 2: Gravimetric Determination of Nickel

This protocol is a quantitative method to determine the amount of nickel in a sample by weighing the precipitated nickel-**dimethylglyoxime** complex.

1. Reagent Preparation:

- **1% Dimethylglyoxime Solution:** Dissolve 1 g of **dimethylglyoxime** in 100 mL of 95% ethanol.

- Tartaric Acid Solution (15% w/v): Dissolve 15 g of tartaric acid in distilled water and dilute to 100 mL.
- Dilute Ammonia Solution (1:1): Mix equal volumes of concentrated ammonium hydroxide and distilled water.

2. Procedure:

- Accurately weigh a sample containing a known amount of the substance to be analyzed and dissolve it in an appropriate acid (e.g., nitric acid and hydrochloric acid).
- Dilute the sample solution to approximately 150-200 mL with distilled water.
- Add about 20 mL of 15% tartaric acid solution to complex any interfering ions like iron(III).
- Heat the solution to 60-80°C. Do not boil.
- Make the solution slightly alkaline by adding dilute ammonia solution dropwise until a faint odor of ammonia persists.
- Slowly add an excess of the 1% alcoholic **dimethylglyoxime** solution with constant stirring. A scarlet red precipitate will form.
- Digest the precipitate by keeping the solution on a steam bath for at least one hour to allow for complete precipitation.
- Cool the solution to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible.
- Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate solution).
- Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.
- Cool the crucible in a desiccator and weigh it.

- The weight of nickel can be calculated by multiplying the weight of the precipitate by a gravimetric factor of 0.2032.

Protocol 3: Spectrophotometric Determination of Nickel

This method is suitable for determining trace amounts of nickel and relies on measuring the absorbance of the colored nickel-**dimethylglyoxime** complex in solution.

1. Reagent Preparation:

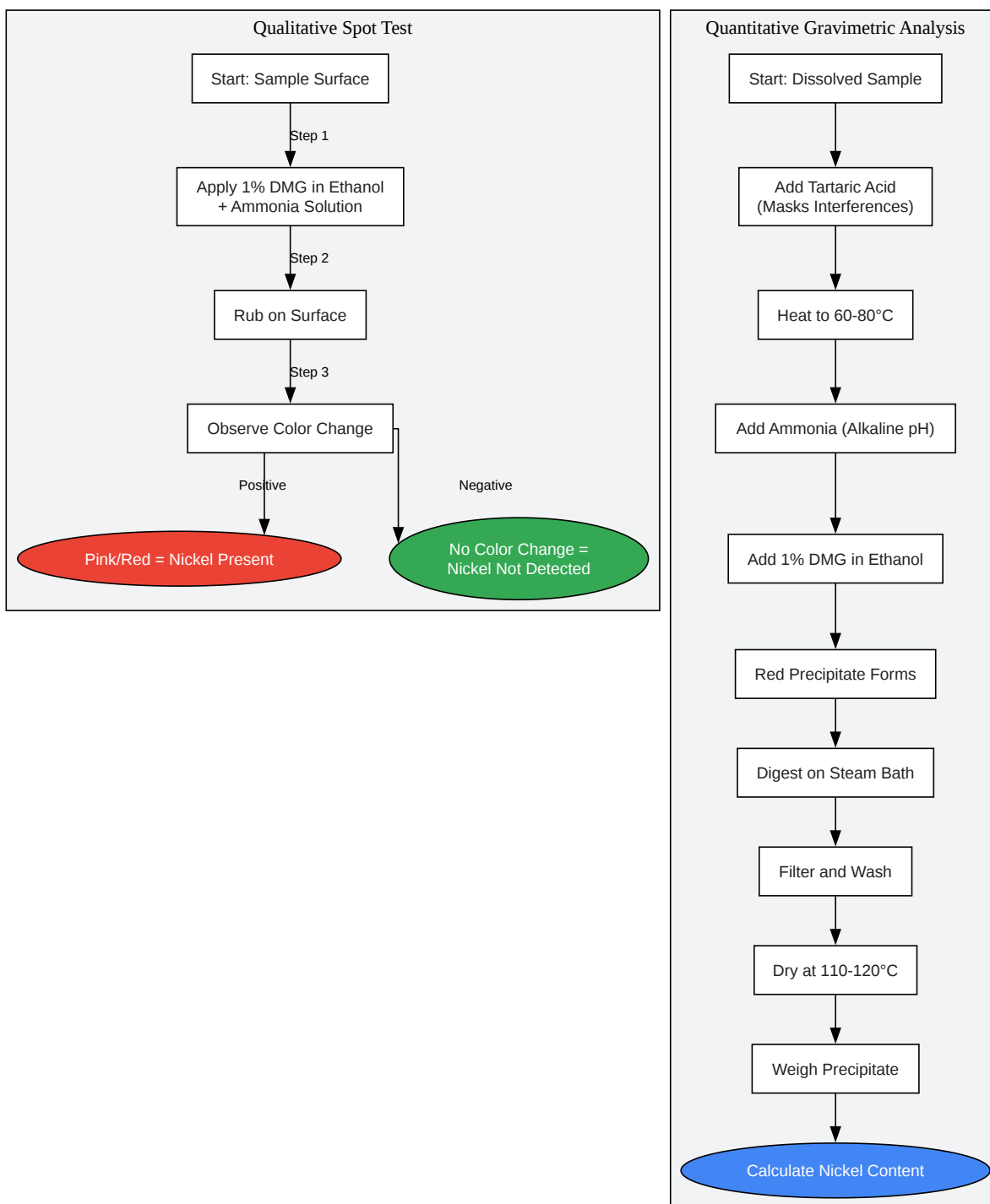
- **Standard Nickel Solution (10 ppm):** Prepare a stock solution of a known nickel concentration and dilute it to obtain a 10 ppm working standard. For example, dissolve 0.673 g of pure ammonium nickel(II) sulfate hexahydrate in water and dilute to 1 L to get a 100 ppm stock solution, then dilute this 10-fold.
- **1% Dimethylglyoxime Solution:** Dissolve 1 g of **dimethylglyoxime** in 100 mL of 95% ethanol.
- Saturated Bromine Water
- Concentrated Ammonia Solution

2. Procedure:

- Prepare a series of calibration standards by pipetting known volumes of the standard nickel solution into 50 mL volumetric flasks.
- To each flask, add 3 mL of saturated bromine water and mix. Allow it to stand for about a minute.
- Add concentrated ammonia solution dropwise until the brown color of the bromine disappears, then add about 2 mL in excess.
- Add 1 mL of the 1% **dimethylglyoxime** solution to each flask.
- Dilute to the 50 mL mark with distilled water and mix well.
- Prepare a blank solution using the same procedure but without the nickel standard.

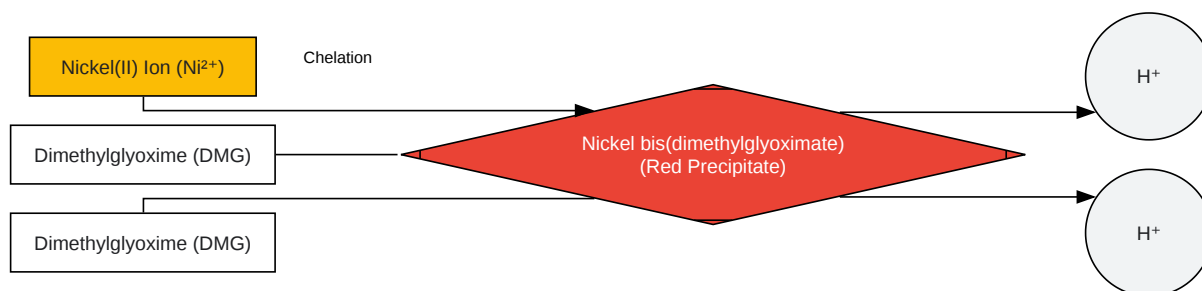
- Measure the absorbance of the standards and the unknown sample at approximately 445 nm using a spectrophotometer, after a fixed time (e.g., within 10 minutes of mixing).
- Plot a calibration curve of absorbance versus nickel concentration for the standards.
- Determine the concentration of nickel in the unknown sample from the calibration curve.

Diagrams



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Caption: Workflow for qualitative and quantitative nickel detection.



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Caption: Chelation of Nickel(II) by **Dimethylglyoxime**.

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